molecular formula C11H12O6 B3389972 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid CAS No. 94946-79-9

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid

Cat. No.: B3389972
CAS No.: 94946-79-9
M. Wt: 240.21 g/mol
InChI Key: BRYPKJCCHNBVPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with 2-methoxy-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-(2-methoxy-2-hydroxyethoxy)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. The ester moiety may play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid: Similar structure with an ethoxy group instead of a methoxy group.

    3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: Contains a morpholine ring instead of a methoxy group.

Uniqueness

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is unique due to its specific ester moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYPKJCCHNBVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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